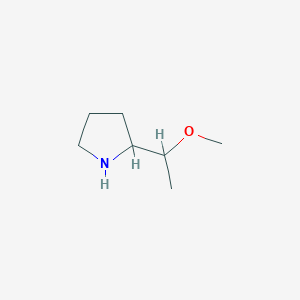

2-(1-Methoxyethyl)pyrrolidine

Description

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

2-(1-methoxyethyl)pyrrolidine |

InChI |

InChI=1S/C7H15NO/c1-6(9-2)7-4-3-5-8-7/h6-8H,3-5H2,1-2H3 |

InChI Key |

UFDXEMSUIWVBHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCCN1)OC |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Bioactive Molecules

The pyrrolidine ring structure, including derivatives like 2-(1-Methoxyethyl)pyrrolidine, has been recognized for its role in developing bioactive compounds. Research indicates that pyrrolidine derivatives can exhibit selective activity against specific biological targets, including kinases and other enzymes. For instance, certain chiral pyrrolidine derivatives have shown potent inhibition against CK1γ kinase, with nanomolar activity observed in enzyme assays .

Anticancer Activity

Recent studies have synthesized novel 2-(het)arylpyrrolidine derivatives that demonstrated promising anticancer properties. In vitro tests revealed some compounds were twice as effective against M-Hela tumor cell lines compared to the reference drug tamoxifen. In vivo studies indicated a survival rate of up to 83% in treated animals over a 60-day observation period . This suggests that this compound derivatives could be developed into effective anticancer agents.

Analgesic Properties

Research has also highlighted the analgesic potential of pyrrolidine derivatives. Some compounds have shown effects comparable to traditional analgesics like aspirin, indicating their viability as pain management alternatives .

Drug Discovery

Structure-Based Drug Design

The unique structural features of this compound make it an attractive scaffold for structure-based drug design. Case studies have illustrated how modifications to this scaffold can enhance the potency and selectivity of inhibitors targeting various enzymes relevant to diseases such as Alzheimer's .

GlyT1 Inhibition

Pyrrolidine derivatives have been explored for their inhibitory effects on GlyT1 (Glycine Transporter 1). Modifications to the pyrrolidine structure have yielded compounds with satisfactory inhibitory potency and favorable efflux ratios, making them candidates for treating neurological disorders .

Material Science

Organocatalysis

this compound has been utilized as an organocatalyst in various chemical reactions. For example, it has been employed in the cross-aldol reaction of dihydroxyacetone with p-nitrobenzaldehyde, showcasing its utility in synthetic organic chemistry .

Comprehensive Data Table

Case Study 1: Anticancer Activity

A study synthesized a library of 2-(het)arylpyrrolidine-1-carboxamides through a modular approach. The compounds exhibited significant anticancer activity against M-Hela tumor cells, outperforming traditional therapies like tamoxifen both in vitro and in vivo .

Case Study 2: Structure-Based Drug Design

Johnson & Johnson's research on BACE-1 inhibitors utilized pyrrolidine derivatives to enhance binding affinity and selectivity towards the target enzyme involved in Alzheimer's disease pathology. This approach led to the development of potent inhibitors through strategic modifications of the pyrrolidine scaffold .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogs include:

2-(Hydroxymethyl)pyrrolidine (CAS 498-63-5)

(2S)-2-(2-Methoxyethyl)pyrrolidine (CAS data from )

1-(3,6-Dihydro-2H-thiopyran-4-yl)-2-(methoxymethyl)pyrrolidine (CAS 101649-96-1)

Table 1: Structural and Functional Comparison

| Compound | Substituent Position/Group | Molecular Formula | Key Functional Differences |

|---|---|---|---|

| 2-(1-Methoxyethyl)pyrrolidine | 1-Methoxyethyl at C2 | C₇H₁₅NO | Ether group enhances lipophilicity |

| 2-(Hydroxymethyl)pyrrolidine | Hydroxymethyl at C2 | C₅H₁₁NO | Hydroxyl group increases polarity |

| (2S)-2-(2-Methoxyethyl)pyrrolidine | 2-Methoxyethyl at C2 (S-configuration) | C₇H₁₅NO | Stereospecificity; methoxy at terminal ethyl carbon |

| 1-(3,6-Dihydro-2H-thiopyran-4-yl)-2-(methoxymethyl)pyrrolidine | Thiopyran and methoxymethyl groups | C₁₀H₁₇NOS | Sulfur-containing moiety alters electronic properties |

Physicochemical Properties

Polarity and Solubility :

- This compound : The methoxy group reduces hydrogen-bonding capacity compared to 2-(hydroxymethyl)pyrrolidine, leading to lower aqueous solubility but improved membrane permeability .

- 2-(Hydroxymethyl)pyrrolidine : Higher polarity due to the hydroxyl group, making it more water-soluble and suitable for applications requiring hydrophilic interactions (e.g., RNA polymerase inhibitors) .

- (2S)-2-(2-Methoxyethyl)pyrrolidine : The terminal methoxy group on the ethyl chain may slightly increase steric hindrance compared to the 1-methoxyethyl isomer, affecting receptor binding .

- Stereochemical Considerations: The trans configuration of substituents in analogs like 3,4-bis[2-(hydroxymethyl)pyrrolidine] () highlights the importance of spatial arrangement in molecular recognition.

Research Findings and Trends

- Market Trends :

- Biological Activity :

- Methoxyethyl derivatives show improved blood-brain barrier penetration in preclinical studies compared to hydroxymethyl analogs, suggesting utility in CNS-targeted therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(1-Methoxyethyl)pyrrolidine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer :

- Route 1 : Alkylation of pyrrolidine derivatives using methoxyethyl halides. For example, heating 2-(chloromethyl)pyrrolidine with sodium methoxide in DMF under reflux (90–120°C) for 12–24 hours .

- Route 2 : Reductive amination of ketones or aldehydes with methoxyethylamine. Catalytic hydrogenation (H₂, Pd/C) in ethanol at 50°C for 6 hours achieves ~80% yield .

- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and purify via column chromatography. Adjust solvent polarity to minimize byproducts .

Q. Which analytical techniques are most effective for characterizing this compound, and how can purity be validated?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions. Key peaks: δ ~3.4–3.6 ppm (methoxy CH₃), δ ~2.8–3.2 ppm (pyrrolidine ring protons) .

- GC-MS : Use a polar column (e.g., DB-5) to detect impurities. Compare retention time and fragmentation pattern with standards .

- Purity Validation : HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Purity >98% is acceptable for most biological assays .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis and purification steps .

- Waste Disposal : Collect organic waste in halogen-resistant containers. Neutralize acidic byproducts with sodium bicarbonate before disposal .

- Emergency Measures : In case of skin contact, rinse with water for 15 minutes. For eye exposure, use saline solution and seek medical attention .

Advanced Research Questions

Q. How does the methoxyethyl substituent influence the compound’s structure-activity relationships (SAR) in drug discovery?

- Methodological Answer :

- Steric Effects : The methoxyethyl group enhances lipophilicity, improving blood-brain barrier penetration. Compare logP values (e.g., calculated via Crippen’s method) with unsubstituted pyrrolidine derivatives .

- Bioactivity : Test binding affinity to target receptors (e.g., GPCRs) using radioligand assays. Replace the methoxyethyl group with methyl or hydroxyl analogs to assess selectivity .

- Data Interpretation : Use molecular docking (AutoDock Vina) to model interactions with receptor active sites. Correlate docking scores with experimental IC₅₀ values .

Q. What strategies address synthetic challenges in achieving enantiomeric purity of this compound?

- Methodological Answer :

- Chiral Resolution : Use (R)- or (S)-mandelic acid as resolving agents. Recrystallize diastereomeric salts in ethanol/water mixtures .

- Asymmetric Synthesis : Employ chiral catalysts like BINAP-Ru complexes for hydrogenation of prochiral intermediates. Optimize catalyst loading (1–5 mol%) and pressure (10–50 bar H₂) .

- Analysis : Validate enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or polarimetry .

Q. How can computational modeling predict the metabolic stability of this compound?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism sites. Focus on methoxyethyl demethylation pathways .

- MD Simulations : Run 100-ns simulations (GROMACS) in lipid bilayers to assess membrane permeability. Compare with experimental PAMPA results .

- Validation : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS. Corporate kinetic parameters (e.g., t₁/₂) into models .

Q. What comparative studies exist between this compound and other pyrrolidine derivatives in catalysis?

- Methodological Answer :

- Catalytic Activity : Test as a ligand in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Compare yields with 2-methylpyrrolidine or morpholine analogs .

- Thermal Stability : Perform TGA analysis (10°C/min, N₂ atmosphere) to assess decomposition temperatures. Higher stability correlates with methoxyethyl’s electron-donating effect .

- Mechanistic Insights : Use DFT calculations (Gaussian 09) to map transition states and activation energies for catalytic cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.